2-Bromo-N-(2-fluorobenzyl)propanamide
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Description
“2-Bromo-N-(2-fluorobenzyl)propanamide” is a versatile chemical compound that finds applications in scientific research. It offers a myriad of possibilities due to its unique structure, making it a valuable tool for studying various biochemical processes. The molecular weight of this compound is 260.10 and the molecular formula is C10H11BrFNO .
Molecular Structure Analysis
The molecular structure of “2-Bromo-N-(2-fluorobenzyl)propanamide” consists of a bromine atom (Br), a fluorine atom (F), a benzyl group (C6H5CH2), a propionamide group (CH3CH2CONH2), and an oxygen atom (O) . For a detailed molecular structure, it’s recommended to refer to specialized databases or software.Scientific Research Applications
Chemical Reactivity and Synthesis
2-Bromo-N-(2-fluorobenzyl)propanamide is involved in chemical reactions that lead to the formation of complex heterocyclic structures. For instance, its structural analogs, which possess bromo and fluoro substituents, are utilized in tandem SN2-SNAr reactions to synthesize highly functionalized 4H-1-benzopyrans, indicating its potential utility in generating structurally diverse heterocyclic compounds with good yields (R. Bunce et al., 2008) R. Bunce, D. E. Rogers, T. Nago, S. Bryant, "4H‐1‐Benzopyrans by a tandem SN2‐SNAr reaction," Journal of Heterocyclic Chemistry, 2008.
Enzyme Reactivity
Compounds with structural similarities to 2-Bromo-N-(2-fluorobenzyl)propanamide have been explored for their reactivity with enzymes such as benzoylformate decarboxylase. This enzyme demonstrates differential reactivity towards substrates and inhibitors, with bromo and fluoro analogs showing unique reactivity profiles that could inform biochemical studies and drug design (L. Reynolds et al., 1988) L. Reynolds, G. Garcia, J. Kozarich, G. L. Kenyon, "Differential reactivity in the processing of [p-(halomethyl)benzoyl] formates by benzoylformate decarboxylase, a thiamin pyrophosphate dependent enzyme," Biochemistry, 1988.
properties
IUPAC Name |
2-bromo-N-[(2-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDONSDYBHONQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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